4-O-Benzyl-3-hydroxy Tyrosol a-Acetate-3-Sulfate Sodium Salt
CAS No.:
Cat. No.: VC18001755
Molecular Formula: C17H17NaO7S
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H17NaO7S |
---|---|
Molecular Weight | 388.4 g/mol |
IUPAC Name | sodium;[5-(2-acetyloxyethyl)-2-phenylmethoxyphenyl] sulfate |
Standard InChI | InChI=1S/C17H18O7S.Na/c1-13(18)22-10-9-14-7-8-16(17(11-14)24-25(19,20)21)23-12-15-5-3-2-4-6-15;/h2-8,11H,9-10,12H2,1H3,(H,19,20,21);/q;+1/p-1 |
Standard InChI Key | OICGBDNEHFOKDW-UHFFFAOYSA-M |
Canonical SMILES | CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)[O-].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₇H₁₇NaO₇S, with a molecular weight of 388.4 g/mol . Its IUPAC name, sodium;[5-(2-acetyloxyethyl)-2-phenylmethoxyphenyl] sulfate, reflects the integration of a tyrosol backbone modified by benzyl, acetate, and sulfate groups . The SMILES notation, CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)[O-].[Na+], provides a precise two-dimensional representation of its atomic connectivity .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₁₇NaO₇S | |
Molecular Weight | 388.4 g/mol | |
Hydrogen Bond Acceptors | 7 | |
Rotatable Bonds | 9 | |
Topological Polar SA | 110 Ų | |
Heavy Atom Count | 26 |
Structural Features and Reactivity
The benzyl group at the 4-position of the phenolic ring enhances lipophilicity, potentially improving membrane permeability in biological systems. The sulfate group at the 3-position introduces strong polarity and acidity, while the α-acetate moiety may influence metabolic stability . Computational models predict a Topological Polar Surface Area (TPSA) of 110 Ų, suggesting moderate solubility in polar solvents .
Synthesis and Production
Scientific Research Applications
Biochemical Probes
The compound’s sulfate and acetate groups make it a candidate for studying sulfotransferase and esterase enzyme kinetics. Its benzyl-protected phenolic structure could serve as a controlled-release precursor in antioxidant studies, though direct evidence remains scarce in public databases .
Mechanism of Action: Hypotheses and Gaps
The sulfate moiety may engage in electrostatic interactions with cationic residues on proteins or nucleic acids, while the benzyl group could facilitate passive diffusion across lipid bilayers. The acetate ester might act as a prodrug moiety, requiring enzymatic hydrolysis for activation. These hypotheses await experimental validation .
Comparison with Structural Analogues
Tyrosol and Derivatives
Compound | Molecular Weight | Key Functional Groups |
---|---|---|
Tyrosol | 138.16 g/mol | Phenolic –OH, primary –OH |
Hydroxytyrosol | 154.16 g/mol | Two phenolic –OH groups |
4-O-Benzyl-3-hydroxy... | 388.4 g/mol | Benzyl, sulfate, acetate |
The addition of sulfation and benzylation in 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt markedly alters solubility and stability compared to its parent compounds, potentially expanding its utility in hydrophobic matrices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume